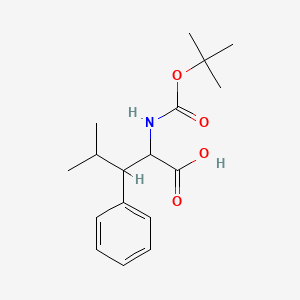

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is an organic compound commonly used in synthetic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in peptide synthesis and other organic reactions due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve strong acids like trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophiles for substitution.

Major Products: The major products depend on the specific reaction conditions but can include various substituted amino acids, alcohols, and other derivatives.

Wissenschaftliche Forschungsanwendungen

Role in Organic Synthesis

The Boc group is widely utilized as a protecting group for amines, allowing for selective reactions without premature deprotection. This characteristic is particularly valuable in the synthesis of peptides and other complex organic molecules. The compound's stability under acidic conditions facilitates its use as an intermediate in various synthetic pathways.

Key Synthesis Steps:

- Protection of the amino group using tert-butoxycarbonyl.

- Formation of peptide bonds through coupling reactions with other amino acids or coupling reagents.

- Deprotection under acidic conditions to yield the free amino acid or peptide.

Medicinal Chemistry Applications

In medicinal chemistry, 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid serves as a precursor for designing inhibitors that target specific biological pathways. Although specific biological data on this compound may be limited, similar Boc-protected amino acids have been explored for their potential in enzyme inhibition and modulation of protein structure and function.

Potential Biological Activities:

- Enzyme Inhibition: Compounds with similar structures have shown promise in inhibiting various enzymes, which is crucial in developing therapeutic agents.

- Protein Interaction Studies: The compound can be used to study interactions between peptides and proteins, aiding in understanding protein structure and function.

Case Studies and Research Findings

Various studies have highlighted the importance of Boc-protected amino acids in drug development and organic synthesis:

Wirkmechanismus

The compound exerts its effects primarily through its ability to protect the amino group during synthetic processes. The Boc group stabilizes the amino acid, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of peptides and other compounds. The molecular targets and pathways involved are typically those associated with peptide bond formation and amino acid chemistry.

Vergleich Mit ähnlichen Verbindungen

N-Boc-amino acids: These compounds also feature the Boc protecting group but differ in the side chains attached to the amino acid backbone.

Fmoc-protected amino acids: These use a different protecting group (fluorenylmethyloxycarbonyl) but serve a similar purpose in peptide synthesis.

Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is unique due to its specific structure, which combines the Boc protection with a phenyl and methyl-substituted pentanoic acid backbone. This structure provides distinct reactivity and stability, making it particularly useful in specific synthetic applications.

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid, also known as Boc-amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO4. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups. The structure includes a phenyl group and a branched pentanoic acid backbone, contributing to its unique biochemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 293.39 g/mol |

| Melting Point | 76–80 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 2145602-51-1 |

Synthesis

The synthesis of this compound involves several steps, typically beginning with the racemic mixture of 3-amino-4-methyl-3-phenylbutanoic acid. The compound can be synthesized through acylation reactions followed by purification techniques such as crystallization or chromatography. The enantiomeric purity can be achieved through chiral resolution methods, enhancing its applicability in biological studies .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that compounds with a similar structure may exhibit neuroprotective properties, potentially influencing dopaminergic pathways. The Boc group serves as a protective moiety that can be removed to yield biologically active amines, which may enhance their pharmacological profiles .

Case Studies and Findings

- Neuroprotective Effects : Research has shown that derivatives of Boc-protected amino acids can elicit hypothermic responses in animal models, suggesting potential neuroprotective effects against conditions like Parkinson's disease. These findings indicate that the compound may modulate dopaminergic activity, although further studies are needed to clarify these mechanisms .

- Antiparkinson Activity : In a study exploring various derivatives for antiparkinson activity, compounds similar to this compound were synthesized and tested. Some derivatives demonstrated significant efficacy in reversing motor deficits induced by reserpine in mice models .

- In Vitro Studies : Additional in vitro studies have indicated that Boc-protected amino acids can influence cell signaling pathways involved in neuroprotection and apoptosis. The ability to modulate these pathways suggests potential therapeutic applications in neurodegenerative diseases .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions enables access to the free amine for further functionalization.

Reaction Conditions and Outcomes:

| Acid Used | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | Quantitative | |

| HCl (gaseous) | Dioxane | 0°C to RT | 90–95% |

Mechanistic Insight :

-

TFA cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

-

The reaction is typically rapid (<2 h) and compatible with acid-stable functional groups .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in coupling reactions to form amides or esters, critical for peptide synthesis.

Example: Amide Bond Formation

| Coupling Agent | Base | Solvent | Yield | Product Application | Reference |

|---|---|---|---|---|---|

| HATU/HOAt | Triethylamine | DMF | 85% | Tubulysin analog intermediates | |

| DCC/NHS | DMAP | THF | 78% | Model peptide conjugates |

Procedure :

-

Activate the carboxylic acid with HATU/HOAt in DMF at 0°C.

-

Add the amine nucleophile (e.g., methyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate) and stir at RT for 3 h .

Hydrogenation of α,β-Unsaturated Precursors

The saturated pentanoic acid derivative is synthesized via asymmetric hydrogenation of α,β-unsaturated analogs, a key step in producing chiral intermediates.

Catalytic Hydrogenation Data:

| Catalyst System | Pressure (H₂) | Solvent | Temperature | Yield | Selectivity (dr/ee) | Reference |

|---|---|---|---|---|---|---|

| Ru-Mandyphos SL-M004-1 | 20 bar | Ethanol | 40°C | 87% | 99% dr | |

| Rh-ChenPhos | 20 atm | CF₃CH₂OH | RT | 99% | 95% ee |

Key Observations :

-

Ru catalysts with chiral ligands (e.g., Mandyphos) achieve high diastereoselectivity (>99:1 dr) .

-

Rhodium complexes enable enantioselective hydrogenation with up to 95% ee for α-oxy substrates .

Recrystallization and Purification

Post-reaction purification is critical for isolating high-purity products.

| Solvent System | Purity | Crystallization Yield | Reference |

|---|---|---|---|

| Isopropyl acetate/heptane | >99% | 86.9% | |

| Ethanol/water | 98% | 90% |

Procedure :

-

Dissolve the crude product in isopropyl acetate, add heptane, and cool to RT to induce crystallization .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol.

-

Nitro Group Interference : In related nitro-containing analogs, reduction of nitro to amine may compete with Boc deprotection.

Eigenschaften

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHBSGZLRBMWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.